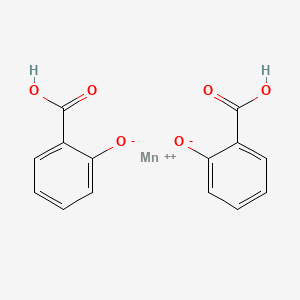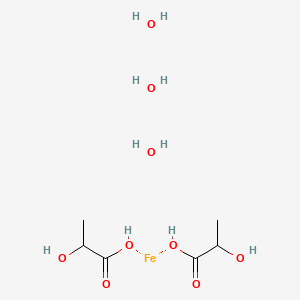
Iron(II) lactate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(II) lactate, also known as ferrous lactate, is a coordination complex of iron (II) with one or more lactate ligands . It is a colorless solid and appears as a greenish-white powder . It is used as a reagent in the production of proton-exchange membrane fuel cells (PEMFCs), specifically in the production of cathode catalytic converters used in these cells . It is also used as a color retention agent for foodstuffs such as olives, to fortify foods with iron, as a remedy for anemia due to iron deficiency, and as a nutritional supplement in tablet or pill form .
Synthesis Analysis
Iron(II) lactate can be produced through several reactions. One of the methods involves the reaction of calcium lactate with iron (II) sulfate . Another route yielding iron (II) lactate is to combine lactic acid with calcium carbonate and iron (II) sulfate .Molecular Structure Analysis
The molecular formula of Iron(II) lactate is C6H10FeO6 . One example of its structure is Fe (lactate)2(H2O)2(H2O) where lactate is CH3CH (OH)CO− 2 .Physical And Chemical Properties Analysis
Iron(II) lactate has a molar mass of 233.9888 g/mol (anhydrous) and 288.03464 g/mol (trihydrate) . It has a melting point of 500 °C . The solubility of the trihydrate in water is 2.1 g/100ml at 10 °C and 8.5 g/100ml at 100 °C . The dihydrate has a solubility of 2% at 25 °C . It is soluble in alkali citrates, negligible in alcohol, and insoluble in ether .Applications De Recherche Scientifique
Biogeochemical Cycling and Contaminant Adsorption : Iron (oxyhydr)oxides, produced through processes like microbial reduction, are significant in natural systems for adsorbing contaminants and as a source of energy for iron-reducing bacteria. For example, the study by Xiao et al. (2018) found that in the presence of the iron-reducing bacterium Shewanella oneidensis, the transformation rate of iron (oxyhydr)oxides was influenced by Fe(II) production and lactate concentration, affecting the biogeochemical cycling of iron and behavior of adsorbed species (Xiao et al., 2018).
Formation of Secondary Iron Phases : Research has explored the formation of secondary iron phases during microbially mediated processes involving ferrihydrite and lactate. For instance, Benner et al. (2002) observed the formation of different secondary mineral phases like magnetite and goethite in a dynamic flow system, highlighting the role of lactate in these processes (Benner et al., 2002).
Protection Against Oxidation : A study by Leite et al. (2003) investigated the use of cyclodextrins with iron II lactate to protect against oxidation, showing potential for developing novel medicines and confirming efficient molecular encapsulation (Leite et al., 2003).
Synthesis of Lactones and Lactams : The use of iron(II) in catalysis was demonstrated by Peña-López et al. (2015), who developed a synthesis method for lactones and lactams using iron(II) pincer-catalyzed dehydrogenative methodology (Peña-López et al., 2015).
Iron Mineralization and Sulfidization : Kocar et al. (2010) examined the transformation and dissolution of arsenic-bearing ferrihydrite and subsequent arsenic repartitioning among secondary phases during biotic sulfate reduction, demonstrating the complex interactions between iron mineralization, sulfidization, and lactate (Kocar et al., 2010).
Impact on Microbial Communities : Kwon et al. (2014) studied the response of native microbial communities to the availability of sulfate and iron (hydr)oxides, revealing insights into the coupled nature of carbon, iron, and sulfur biogeochemical cycles influenced by lactate (Kwon et al., 2014).
Application in Reductive Dehalogenation : Azizian et al. (2010) conducted a study analyzing the reductive dehalogenation of trichloroethene in a column with iron oxides and found that lactate played a significant role in the dehalogenation process (Azizian et al., 2010).
Mécanisme D'action
A paper by Liu et al. shows that lactate can increase the expression of the liver-derived peptide hepcidin, the central regulator of body iron homeostasis . Lactate achieves this by binding to and activating soluble adenylyl cyclase, thereby increasing cellular cyclic adenosine monophosphate (cAMP) and enhancing signaling through the bone morphogenetic protein (BMP) pathway to modulate hepcidin expression .
Propriétés
IUPAC Name |
2-hydroxypropanoic acid;iron;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWRIDFJWUOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18FeO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(II) lactate trihydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


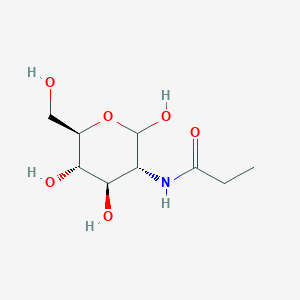

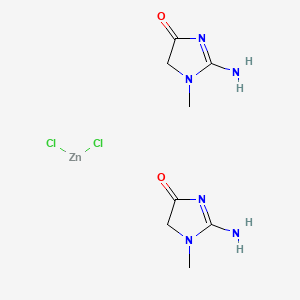
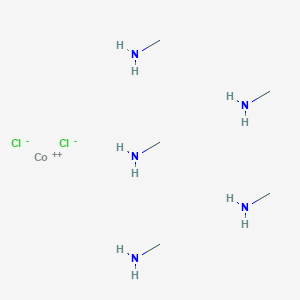
![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
